molecular formula C2H7ClF5NS B2613021 2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride CAS No. 2470437-67-1

2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride

Cat. No.: B2613021
CAS No.: 2470437-67-1
M. Wt: 207.59
InChI Key: GWFOUURLYQFJKE-UHFFFAOYSA-N
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Description

2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to an ethanamine backbone. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research.

Scientific Research Applications

2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific desired properties.

Future Directions

The future directions for “2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride” would depend on the specific field of study or application. In general, pentafluoro-lambda6-sulfanyl compounds are of interest in various areas of chemistry due to their unique reactivity and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride typically involves the introduction of the pentafluorosulfanyl group to an ethanamine precursor. One common method includes the reaction of ethanamine with pentafluorosulfur chloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ethanamine derivatives .

Mechanism of Action

The mechanism by which 2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The pentafluorosulfanyl group is known for its strong electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity to various molecular targets. This interaction can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pentafluoro-lambda6-sulfanyl)ethanamine;hydrochloride is unique due to its specific combination of the pentafluorosulfanyl group with an ethanamine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6F5NS.ClH/c3-9(4,5,6,7)2-1-8;/h1-2,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFOUURLYQFJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(F)(F)(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClF5NS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470437-67-1
Record name (2-aminoethyl)pentafluoro-lambda6-sulfane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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